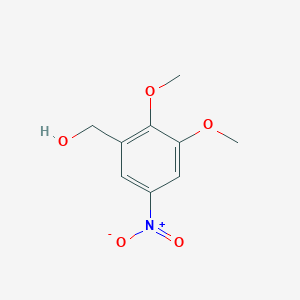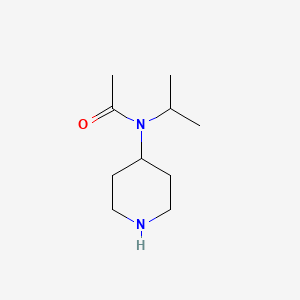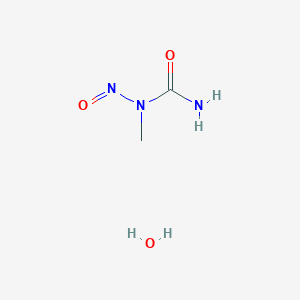
1-Methyl-1-nitrosourea hydrate
Vue d'ensemble
Description
1-Methyl-1-nitrosourea hydrate is an organic compound with the chemical formula C2H5N3O2·H2O. It is a member of the nitrosourea family, known for its alkylating properties. This compound is recognized for its mutagenic, carcinogenic, and cytotoxic effects, making it a significant subject of study in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-1-nitrosourea hydrate can be synthesized through the reaction of methylamine with nitrous acid, followed by the addition of urea. The reaction typically occurs under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of reagents to prevent decomposition and ensure high yield. The process includes the use of methylamine hydrochloride, sodium nitrite, and urea, with the reaction carried out in an aqueous medium .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-1-nitrosourea hydrate undergoes various chemical reactions, including:
Alkylation: It transfers its methyl group to nucleophiles, such as DNA bases, leading to mutagenic effects.
Hydrolysis: In the presence of water, it decomposes to form methyl diazohydroxide and isocyanate.
Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to alkylation.
Common Reagents and Conditions:
Alkylation: Typically involves nucleophiles like DNA bases under physiological conditions.
Hydrolysis: Occurs in aqueous solutions, often accelerated by acidic or basic conditions.
Major Products Formed:
Alkylation: Produces methylated nucleobases.
Hydrolysis: Results in the formation of methyl diazohydroxide and isocyanate.
Applications De Recherche Scientifique
1-Methyl-1-nitrosourea hydrate is widely used in scientific research due to its potent biological effects:
Mécanisme D'action
The primary mechanism of action of 1-Methyl-1-nitrosourea hydrate involves the transfer of its methyl group to nucleophilic sites on DNA, leading to the formation of methylated DNA bases. This alkylation process results in DNA damage, which can cause mutations, cell cycle arrest, and apoptosis . The compound targets various molecular pathways, including those involved in DNA repair and cell cycle regulation .
Comparaison Avec Des Composés Similaires
N-Methyl-N-nitrosourea: Shares similar alkylating properties but differs in its stability and reactivity.
1,3-Bis(2-chloroethyl)-1-nitrosourea: Another nitrosourea compound with distinct chemical properties and therapeutic applications.
Uniqueness: 1-Methyl-1-nitrosourea hydrate is unique due to its high reactivity and ability to cross the blood-brain barrier, making it particularly useful in neurological research . Its potent mutagenic and carcinogenic effects also distinguish it from other nitrosoureas .
Propriétés
IUPAC Name |
1-methyl-1-nitrosourea;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2.H2O/c1-5(4-7)2(3)6;/h1H3,(H2,3,6);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDUTFJJUOAKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N)N=O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1598381-38-4 | |
| Record name | Urea, N-methyl-N-nitroso-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1598381-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


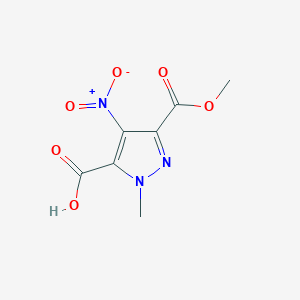
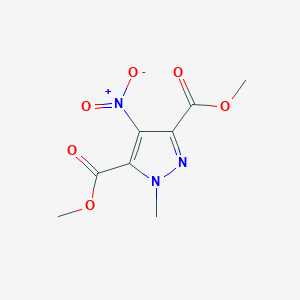
![methyl (4R,5R)-5-[(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B3243806.png)

![2,3-Dihydro-1h-spiro[isoquinoline-4,4'-piperidin]-1-one](/img/structure/B3243824.png)
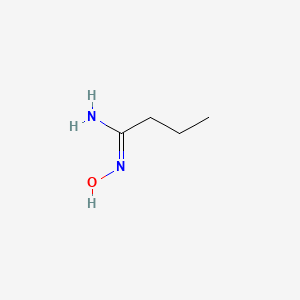
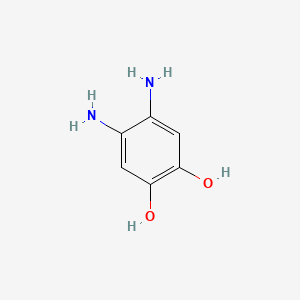
![Tert-butyl 3-((3S,5R,8AS)-5-cyano-3-phenylhexahydro-5H-oxazolo[3,2-A]pyridin-5-YL)-3-hydroxyazetidine-1-carboxylate](/img/structure/B3243848.png)
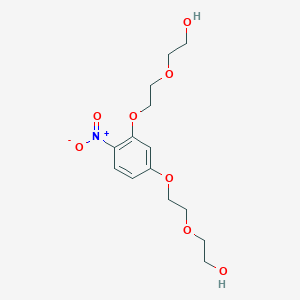
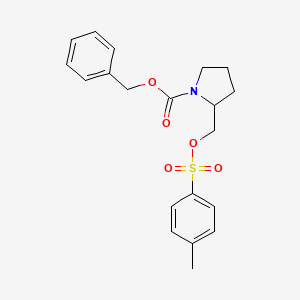
![L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B3243897.png)

